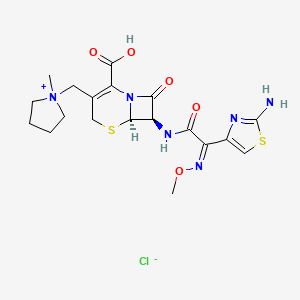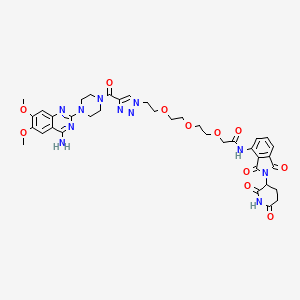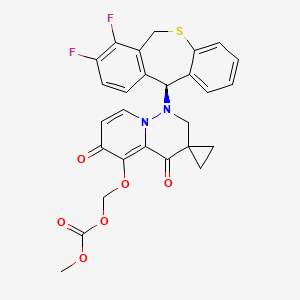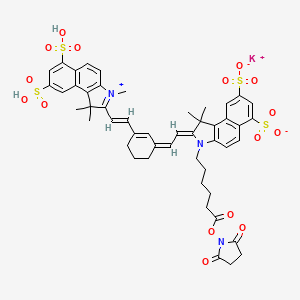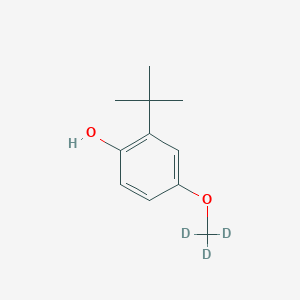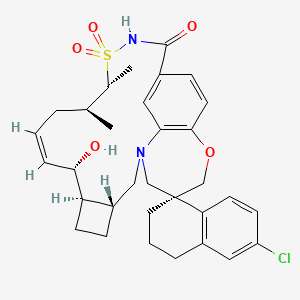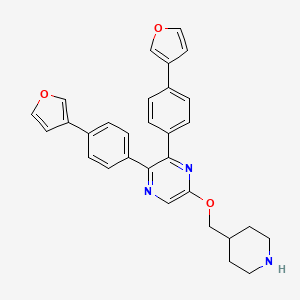
CBP/p300-IN-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CBP/p300-IN-19 is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators with intrinsic acetyltransferase activity, playing critical roles in gene expression regulation, cell growth, and differentiation. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate transcriptional activity and chromatin structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CBP/p300-IN-19 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and nucleophiles.
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to improve yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
CBP/p300-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
CBP/p300-IN-19 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CBP and p300 in cancer cell proliferation and survival.
Drug Development: The compound serves as a lead molecule for developing new therapeutics targeting CBP and p300 in various diseases.
Cell Biology: Researchers use this compound to study cellular processes such as differentiation, apoptosis, and DNA repair.
Mécanisme D'action
CBP/p300-IN-19 exerts its effects by binding to the bromodomain of CBP and p300, inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other proteins, leading to altered chromatin structure and gene expression. The compound specifically targets the bromodomain, which is responsible for recognizing acetylated lysine residues on histones . By blocking this interaction, this compound disrupts the recruitment of transcriptional machinery to gene promoters, thereby modulating transcriptional activity .
Comparaison Avec Des Composés Similaires
CBP/p300-IN-19 is unique in its high selectivity and potency for the bromodomain of CBP and p300. Similar compounds include:
I-CBP112: A specific and potent inhibitor targeting the CBP/p300 bromodomains, used in leukemia therapy.
XYD190 and XYD198: Compounds that effectively degrade CBP and p300 proteins through a proteasome-dependent mechanism.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications. This compound stands out for its balanced profile, making it a valuable tool in both research and therapeutic contexts.
Propriétés
Formule moléculaire |
C30H27N3O3 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
2,3-bis[4-(furan-3-yl)phenyl]-5-(piperidin-4-ylmethoxy)pyrazine |
InChI |
InChI=1S/C30H27N3O3/c1-5-24(6-2-22(1)26-11-15-34-19-26)29-30(25-7-3-23(4-8-25)27-12-16-35-20-27)33-28(17-32-29)36-18-21-9-13-31-14-10-21/h1-8,11-12,15-17,19-21,31H,9-10,13-14,18H2 |
Clé InChI |
QLCHGDXZIUOABP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1COC2=CN=C(C(=N2)C3=CC=C(C=C3)C4=COC=C4)C5=CC=C(C=C5)C6=COC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



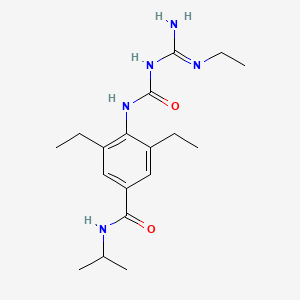
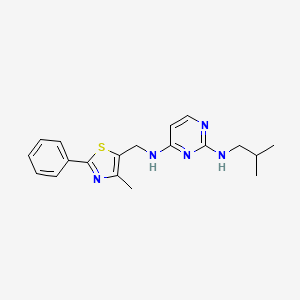
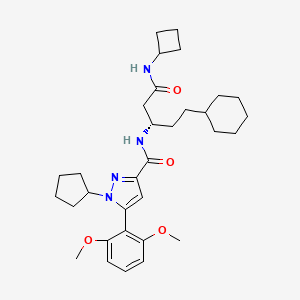
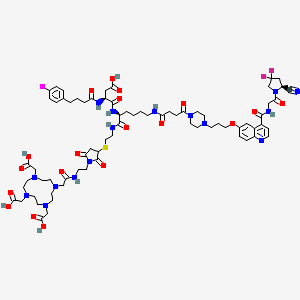
![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
